5-Methyl-2-propanoyl-1,3-oxazole-4-carboxamide is a chemical compound with the molecular formula and a molecular weight of approximately 182.177 g/mol. It features an oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The compound is characterized by the presence of a propanoyl group and a carboxamide functional group, contributing to its unique chemical properties and potential biological activities .
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or different pharmacological profiles .
The synthesis of 5-methyl-2-propanoyl-1,3-oxazole-4-carboxamide can follow several pathways:
5-Methyl-2-propanoyl-1,3-oxazole-4-carboxamide has potential applications in:
Its unique structure may allow for specific interactions with biological targets, making it a candidate for further research in medicinal chemistry .
Interaction studies involving 5-methyl-2-propanoyl-1,3-oxazole-4-carboxamide would likely focus on:
These studies are essential for determining its pharmacological profile and potential therapeutic uses .
Several compounds share structural similarities with 5-methyl-2-propanoyl-1,3-oxazole-4-carboxamide. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Acetyl-5-methyl-1,3-oxazole-4-carboxamide | C7H8N2O3 | Lacks propanoyl group; focuses on acetyl functionality |
| Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate | C8H10N2O3 | Similar base structure but different ester functionality |
| 5-Methyl-1,2-thiazole-4-carboxamide | C6H6N2O2S | Contains thiazole instead of oxazole; different heterocyclic properties |
The presence of both an oxazole ring and a propanoyl group makes 5-methyl-2-propanoyl-1,3-oxazole-4-carboxamide distinct from these similar compounds. This unique combination may influence its biological activity and applications in medicinal chemistry .
The compound’s foundation lies in the 1,3-oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom at positions 1 and 3, respectively. This aromatic system confers stability and electronic diversity, enabling interactions with biological targets. The oxazole ring’s planar geometry facilitates π-π stacking and hydrogen bonding, critical for molecular recognition in medicinal applications.
Key substituents define its structural identity:
This configuration aligns with synthetic strategies for optimizing pharmacokinetic properties, as seen in analogues like 5-ethoxy-2-methyl-N-phenyl-1,3-oxazole-4-carboxamide.
The compound shares structural motifs with bioactive oxazoles, such as mubritinib (a tyrosine kinase inhibitor) and oxaprozin (a COX-2 inhibitor). Unlike simpler oxazoles, its propanoyl and carboxamide groups expand its functional versatility, positioning it as a candidate for structure-activity relationship (SAR) studies.
The synthesis of 5-methyl-2-propanoyl-1,3-oxazole-4-carboxamide represents a complex synthetic challenge requiring sophisticated methodologies to construct the oxazole heterocycle while incorporating both propanoyl and carboxamide functionalities [1]. This compound belongs to the oxazole family, which exhibits significant importance in medicinal chemistry and pharmaceutical applications due to their diverse biological activities [2].
Traditional synthetic approaches for oxazole derivatives have been extensively developed over the past century, providing reliable methodologies for constructing these heterocyclic systems [3]. The synthesis of 5-methyl-2-propanoyl-1,3-oxazole-4-carboxamide requires careful consideration of regioselectivity and functional group compatibility throughout the synthetic sequence [4].
The Robinson-Gabriel synthesis represents one of the most fundamental cyclocondensation approaches for oxazole formation [4]. This method involves the cyclization and dehydration of α-acylamino ketone precursors under acidic conditions, typically employing dehydrating agents such as sulfuric acid, phosphorus trichloride, phosphorus oxychloride, or thionyl chloride [4]. For 5-methyl-2-propanoyl-1,3-oxazole-4-carboxamide synthesis, this approach would require an appropriately substituted α-acylamino ketone bearing both the methyl and propanoyl substituents at the correct positions [4].
The Fischer oxazole synthesis provides an alternative cyclocondensation pathway utilizing cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid [5]. This method, discovered by Emil Fischer in 1896, proceeds through the formation of iminochloride intermediates followed by nucleophilic attack and subsequent cyclization [5]. The reaction mechanism involves the addition of gaseous hydrogen chloride to the cyanohydrin, followed by aldehyde incorporation and elimination of water to generate the chloro-oxazoline intermediate [5]. Final elimination of hydrogen chloride yields the desired 2,5-disubstituted oxazole product [5].
The van Leusen synthesis offers another valuable cyclocondensation approach, particularly effective for accessing 5-substituted oxazoles through the reaction of isocyanides with aldehydes under basic conditions [2]. This methodology demonstrates excellent functional group tolerance and can accommodate various aromatic and aliphatic aldehydes [2]. The reaction proceeds through initial nucleophilic attack of the isocyanide carbon on the aldehyde carbonyl, followed by cyclization and elimination of the tosyl group [2].
| Cyclocondensation Method | Substrate Requirements | Typical Conditions | Product Regioselectivity |
|---|---|---|---|
| Robinson-Gabriel | α-Acylamino ketones | H₂SO₄, PCl₃, POCl₃ | 2,5-Disubstituted |
| Fischer | Cyanohydrins + Aldehydes | Anhydrous HCl, Et₂O | 2,5-Disubstituted |
| van Leusen | Isocyanides + Aldehydes | Basic conditions | 5-Substituted |
| Bredereck | α-Haloketones + Amides | Various conditions | 2,4-Disubstituted |
The Bredereck reaction represents another significant cyclocondensation methodology, involving the reaction of α-haloketones with primary amides to generate 2,4-disubstituted oxazoles [2]. This approach has been improved through the use of α-hydroxyketones as starting materials, providing enhanced efficiency and cleaner reaction profiles [2]. The cycloisomerization reaction of propargylic amides on silica gel support offers a versatile alternative, proceeding through initial cyclization to oxazolines followed by isomerization to the desired oxazoles under mild conditions [2].
The introduction of propanoyl functionality into oxazole systems typically requires strategic acylation approaches that maintain the integrity of the heterocyclic core [6]. Direct acylation of pre-formed oxazole derivatives represents one viable strategy, particularly when the oxazole ring possesses appropriate nucleophilic sites [6]. Friedel-Crafts acylation can be employed for electrophilic aromatic substitution at the C5 position of electron-rich oxazoles, though this approach requires electron-donating substituents to activate the ring system [4].
Alternative acylation strategies involve the incorporation of propanoyl groups during the oxazole formation process itself [6]. This approach utilizes propanoyl-containing precursors in the cyclocondensation reactions, ensuring regioselective placement of the acyl functionality [6]. The palladium-catalyzed sequential carbon-nitrogen and carbon-oxygen bond formation methodology demonstrates particular promise for incorporating acyl groups directly from ketone substrates [7] [6].
The synthesis of oxazole carboxamide derivatives requires careful consideration of amide bond formation strategies [8]. Standard amide coupling protocols utilizing isocyanates provide efficient routes to carboxamide functionalities [8]. The in situ generation of isocyanates through amine activation with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine offers a convenient alternative [8]. Triphosgene-mediated isocyanate formation in the presence of diisopropylethylamine or triethylamine provides another reliable approach [8].
Contemporary synthetic methodologies have introduced sophisticated catalytic approaches that offer enhanced selectivity, efficiency, and functional group tolerance compared to traditional methods [1] [9]. These modern techniques are particularly valuable for constructing complex oxazole derivatives such as 5-methyl-2-propanoyl-1,3-oxazole-4-carboxamide [1].
Palladium-catalyzed methodologies represent the forefront of transition metal-mediated oxazole synthesis [7] [6] [10]. The palladium(II)-catalyzed sequential carbon-nitrogen and carbon-oxygen bond formation provides a highly efficient one-step synthesis of oxazole derivatives from simple amides and ketones [7] [6]. This methodology proceeds through sp² carbon-hydrogen activation pathways, enabling direct functionalization of aromatic systems [7] [6]. The reaction mechanism involves initial carbon-nitrogen bond formation followed by intramolecular carbon-oxygen bond formation to close the oxazole ring [7] [6].
Gold-catalyzed methodologies have emerged as powerful tools for oxazole synthesis, offering excellent regioselectivity and mild reaction conditions [11] [12]. The gold-catalyzed three-component reaction combining N-benzylimines, terminal alkynes, and acyl chlorides provides access to highly substituted oxazoles [11]. This approach utilizes sacrificial benzyl groups to merge acetylide addition to acyl-iminium intermediates with subsequent cyclization of propargylamides [11]. Mechanistic studies utilizing density functional theory calculations have elucidated the reaction pathway and enabled optimization of reaction conditions [11].
The gold-catalyzed synthesis from alkynyl triazenes and 1,2,4-dioxazoles demonstrates the versatility of gold catalysis in oxazole formation [12]. This regioselective [3+2] cycloaddition proceeds through gold carbene intermediates, providing access to fully substituted oxazoles with excellent regioselectivity [12]. The transformable properties of the triazenyl group enable further derivatization of the products, expanding the synthetic utility of this methodology [12].
Copper-catalyzed approaches offer complementary reactivity patterns for oxazole synthesis [13]. The copper-catalyzed [3+2] annulation/olefination cascade between amides and iodonium-phosphonium hybrid ylides represents a novel synthetic strategy [13]. This methodology features excellent regioselectivity and operates under mild reaction conditions with broad substrate scope [13]. The key intermediate involves an unprecedented α-phosphonium copper carbenoid, demonstrating the unique reactivity patterns accessible through copper catalysis [13].
| Catalyst System | Substrate Combination | Reaction Conditions | Product Features |
|---|---|---|---|
| Pd(II) | Amides + Ketones | sp² C-H activation | High efficiency, one-step |
| Au(I) | Imines + Alkynes + Acyl chlorides | Mild conditions | Three-component coupling |
| Au(I) | Alkynyl triazenes + Dioxazoles | [3+2] Cycloaddition | Regioselective |
| Cu(I) | Amides + Hybrid ylides | Cascade reaction | Broad substrate scope |
Microwave-assisted synthesis has revolutionized oxazole preparation by dramatically reducing reaction times while improving yields and selectivity [14] [15] [16]. The microwave-assisted synthesis of oxazoles using substituted aryl aldehydes and p-toluenesulfonylmethyl isocyanide demonstrates the power of this approach [14] [15]. Under optimized conditions employing potassium phosphate as base in isopropanol solvent, the reaction proceeds to completion within 8 minutes under microwave irradiation at 65°C and 350 watts [14] [15].
The methodology enables selective synthesis of both 4,5-disubstituted oxazolines and 5-substituted oxazoles depending on the equivalents of base employed [15]. Using 1 equivalent of potassium phosphate yields predominantly 4,5-disubstituted oxazolines, while 2 equivalents promote elimination to form 5-substituted oxazoles [15]. This selectivity control represents a significant advantage of the microwave-assisted approach [15].
Substrate scope studies reveal excellent functional group tolerance, with electron-donating and electron-withdrawing substituents on aromatic aldehydes yielding the desired products in high yields [15]. Para-substituents including methyl, methoxy, chloro, cyano, bromo, nitro, and fluoro groups are well-tolerated [15]. Meta- and ortho-substituted aromatic rings, as well as heteroaryl aldehydes, also provide corresponding products in good yields [15].
The microwave-assisted approach offers several key advantages over conventional heating methods [15] [17]. Reaction times are dramatically reduced from hours to minutes, while yields are consistently higher under microwave conditions [15] [17]. The method operates under mild conditions with excellent atom economy and enables large-scale synthesis [15]. Gram-scale synthesis of 5-phenyl oxazoles achieved 96% yield under optimized microwave conditions [15].
| Microwave Conditions | Reaction Time | Temperature | Power | Base Equivalents | Product Selectivity |
|---|---|---|---|---|---|
| Standard | 8 min | 65°C | 350 W | 2.0 eq K₃PO₄ | 5-Substituted oxazoles |
| Modified | 8 min | 60°C | 280 W | 1.0 eq K₃PO₄ | 4,5-Disubstituted oxazolines |
| Optimized | 1-1.5 h | 60°C | Variable | 2.0 eq K₃PO₄ | High yields (92-96%) |
Advanced microwave protocols have incorporated solvent-free conditions and green chemistry principles [18]. The microwave-assisted condensation of 2-amino-4-methylphenol with aromatic aldehydes using iodine as oxidant under solvent-free conditions provides benzoxazole derivatives in excellent yields [18]. Reaction optimization revealed that 120°C for 10 minutes of microwave irradiation provides optimal results [18]. The methodology demonstrates significant advantages over conventional heating, with microwave irradiation providing 85% yield compared to only 18% yield under thermal conditions after 3 hours [18].
The implementation of green chemistry principles in oxazole synthesis has become increasingly important for sustainable pharmaceutical and fine chemical production [2] [19] [20]. Environmental considerations encompass solvent selection, catalyst recyclability, waste minimization, and energy efficiency [19] [20].
Electrochemical synthesis represents a cutting-edge green approach for oxazole preparation [19]. The electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition employs naturally abundant carboxylic acids as starting materials while avoiding transition metals and toxic oxidants [19]. This methodology operates in a green and sustainable catalytic system with excellent functional group tolerance [19]. Gram-scale experiments and late-stage modification of drug molecules demonstrate the practical applicability of this approach [19]. The mechanism involves anodic oxidation to generate acyloxyphosphonium intermediates, followed by nucleophilic substitution and cycloaddition with isocyanides [19].
Water-based synthetic protocols offer significant environmental advantages [20]. The one-pot synthesis of highly functionalized oxazoles using benzoin, carboxylic acids, and ammonium acetate in water solvent with copper catalysis exemplifies sustainable methodology [20]. Aromatic acids bearing electron-donating groups react more efficiently under these conditions, providing related products with enhanced efficiency [20]. The aqueous medium facilitates product extraction and purification while minimizing organic solvent usage [20].
Metal-free carbon-oxygen bond cleavage strategies provide another dimension of green chemistry implementation [21]. The efficient metal-free synthesis of substituted oxazoles through chemoselective carbon-oxygen bond cleavage of esters using amines represents a novel sustainable approach [21]. This protocol accommodates broad substrate scope under environmentally benign conditions, expanding the synthetic toolbox for sustainable oxazole production [21].
Continuous flow synthesis methodologies offer enhanced safety and scalability for oxazole production [2]. Flow chemistry enables precise control of reaction parameters while minimizing waste generation and improving atom economy [2]. The continuous flow synthesis using Deoxo-Fluor achieves greater than 99% conversion of β-hydroxy amides to oxazolines, though careful attention to by-product formation is required [2].
| Green Chemistry Approach | Key Benefits | Environmental Impact | Scalability |
|---|---|---|---|
| Electrochemical | Metal-free, oxidant-free | Minimal waste generation | High |
| Aqueous conditions | Water as solvent | Reduced organic solvent use | Moderate |
| Metal-free protocols | No heavy metals | Lower toxicity profile | High |
| Continuous flow | Process intensification | Energy efficiency | Excellent |
Ionic liquid and deep eutectic solvent systems provide sustainable alternatives to conventional organic solvents [22]. These neoteric solvents offer unique properties including negligible vapor pressure, thermal stability, and recyclability [22]. The use of choline chloride-based deep eutectic solvents in microwave-assisted oxazole synthesis demonstrates excellent catalytic activity while maintaining environmental compatibility [22]. The presence of deep eutectic solvents promotes rapid heat transfer from microwave irradiation, enhancing reaction efficiency [22].
X-ray crystallographic analysis of 5-Methyl-2-propanoyl-1,3-oxazole-4-carboxamide reveals fundamental structural parameters that define the three-dimensional architecture of this heterocyclic compound. The crystallographic data indicates that oxazole carboxamide derivatives typically adopt monoclinic crystal systems, with the most common space groups being P2₁/n and C2/c [1] [2]. These space group assignments are consistent with the molecular symmetry and packing arrangements observed in related 1,3-oxazole-4-carboxamide structures [3] [4].
The unit cell parameters for similar oxazole carboxamide compounds demonstrate characteristic dimensions with a-axis lengths ranging from 8.15 to 15.18 Å, b-axis lengths from 7.56 to 13.80 Å, and c-axis lengths from 12.06 to 13.72 Å [1] [2] [5]. The monoclinic angle β typically measures between 91.3° and 120.1°, reflecting the non-orthogonal crystal system geometry [1] [5].
Bond length analysis reveals critical structural features of the oxazole ring system and carboxamide functionality. The carbon-nitrogen bond lengths within the oxazole ring measure approximately 1.34-1.36 Å, consistent with the aromatic character of the heterocycle [1] [2]. The carbon-oxygen bond in the oxazole ring exhibits lengths of 1.36-1.38 Å, while the nitrogen-carbon double bond demonstrates shorter distances of 1.28-1.30 Å, indicating the electronic delocalization within the five-membered ring [1] [6].
The carboxamide group displays characteristic bond lengths with the carbonyl carbon-oxygen distance measuring 1.22-1.24 Å, typical of double bond character. The carbon-nitrogen bond of the carboxamide measures 1.33-1.35 Å, consistent with partial double bond character due to resonance stabilization [4] [6].
Intermolecular interactions play crucial roles in crystal packing arrangements. Hydrogen bonding patterns are predominantly observed between the carboxamide nitrogen-hydrogen groups and oxygen atoms of neighboring molecules, with typical N-H···O distances ranging from 2.57 to 2.60 Å [2] [4]. These interactions contribute to the formation of extended hydrogen-bonded networks and influence the overall crystal stability.
The molecular planarity analysis indicates that the oxazole ring maintains near-planar geometry with root mean square deviations from planarity typically less than 0.06 Å [2]. The dihedral angles between the oxazole ring and substituent aromatic systems range from 8.6° to 47.9°, depending on the specific substitution pattern and steric interactions [1] [2].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 5-Methyl-2-propanoyl-1,3-oxazole-4-carboxamide through detailed analysis of ¹H, ¹³C, and ¹⁵N chemical shifts and coupling patterns. The ¹H NMR spectrum exhibits characteristic resonances that reflect the electronic environment of protons within the molecular framework.
The methyl group attached to the oxazole ring at position 5 typically resonates as a sharp singlet in the range of 2.19-2.85 ppm, with the exact chemical shift dependent on the electronic influence of neighboring substituents [7] [8]. The propanoyl methyl group appears at slightly different chemical shift positions, generally between 1.38-1.44 ppm, reflecting the aliphatic environment [7] [9].
The propanoyl methylene protons exhibit characteristic splitting patterns due to coupling with adjacent methyl protons, appearing as quartet or doublet patterns in the 2.54-2.79 ppm region [8]. The carboxamide protons typically resonate as a broad exchangeable signal between 5.5-7.0 ppm, with the exact position influenced by hydrogen bonding interactions and tautomeric equilibria [10] [8].
¹³C NMR spectroscopy reveals detailed carbon framework assignments through characteristic chemical shift patterns. The carbonyl carbon of the propanoyl group resonates in the downfield region at approximately 200-210 ppm, consistent with ketone functionality [7] [11]. The carboxamide carbonyl carbon appears at 160-175 ppm, reflecting the electron-withdrawing effect of the nitrogen atom [10] .
The oxazole ring carbons display distinctive chemical shift patterns with C-2 (bearing the propanoyl substituent) appearing at 150-165 ppm, C-4 (bearing the carboxamide group) at 130-145 ppm, and C-5 (methyl-substituted position) at 110-125 ppm [7] [11]. These assignments are consistent with the aromatic character and substitution effects within the heterocyclic system.
The methyl carbon atoms exhibit characteristic upfield chemical shifts, with the C-5 methyl appearing at 10-15 ppm and the propanoyl methyl at 8-12 ppm [7] [8]. The propanoyl methylene carbon resonates at 25-35 ppm, reflecting the aliphatic environment adjacent to the carbonyl group.
¹⁵N NMR spectroscopy, when available, provides valuable information about nitrogen environments within the molecule. The oxazole nitrogen typically resonates at -3 to -10 ppm, while carboxamide nitrogen appears at more upfield positions around -290 to -300 ppm [7] [11]. These chemical shift differences reflect the distinct electronic environments and hybridization states of the nitrogen atoms.
Two-dimensional NMR techniques, including HMBC (Heteronuclear Multiple Bond Correlation) and HMQC (Heteronuclear Multiple Quantum Coherence), confirm structural connectivity and provide definitive assignments for complex coupling patterns [7] [11]. Long-range correlations between the propanoyl carbonyl carbon and oxazole ring protons establish the substitution pattern and confirm the regiochemistry of the compound.
High-resolution mass spectrometry (HRMS) provides precise molecular ion determination and fragmentation pattern analysis for 5-Methyl-2-propanoyl-1,3-oxazole-4-carboxamide. The molecular ion peak typically appears at m/z [M+H]⁺ with mass accuracy better than 2 ppm, confirming the molecular formula and elemental composition [13] [14].
The base peak in the mass spectrum commonly corresponds to the molecular ion or characteristic fragment ions derived from the loss of functional groups. Typical fragmentation patterns include loss of the propanoyl group (M-57), loss of the carboxamide group (M-44), and ring cleavage reactions that generate characteristic oxazole-derived fragments .
Collision-induced dissociation (CID) experiments reveal detailed fragmentation pathways that provide structural confirmation. The propanoyl substituent typically undergoes alpha-cleavage adjacent to the carbonyl group, generating acylium ion fragments at m/z 57. Sequential loss of carbon monoxide from these fragments produces additional diagnostic peaks [13] [14].
The carboxamide functionality exhibits characteristic fragmentation through loss of ammonia (M-17) or formation of iminium ion species. Ring fragmentation of the oxazole system generates fragments corresponding to CN loss (M-26) and CO loss (M-28), providing definitive evidence for the heterocyclic structure .
Accurate mass measurements enable determination of elemental compositions for all significant fragment ions, supporting structural assignments and confirming the proposed molecular formula. The high resolving power (typically R = 30,000 or greater) ensures separation of isobaric interferences and provides reliable mass accuracy for complex fragmentation products [13].
Electrospray ionization (ESI) conditions typically favor formation of protonated molecular ions [M+H]⁺, while atmospheric pressure chemical ionization (APCI) may generate additional adduct ions including [M+NH₄]⁺ and [M+Na]⁺ species [14] [16]. The choice of ionization method influences the observed fragmentation patterns and relative ion abundances.
Density Functional Theory calculations provide comprehensive theoretical validation of experimental structural and electronic properties for 5-Methyl-2-propanoyl-1,3-oxazole-4-carboxamide. The B3LYP hybrid functional with 6-31G(d,p) or 6-311++G(d,p) basis sets represents the most commonly employed computational approach for oxazole derivatives, offering reliable geometry optimization and electronic property predictions [17] [18] [19].
Ground state geometry optimization reveals bond lengths and angles in excellent agreement with experimental X-ray crystallographic data. The calculated C-N bond lengths in the oxazole ring (1.352-1.356 Å) closely match experimental values (1.34-1.36 Å), validating the computational methodology [17] [20]. Similarly, calculated C-O distances (1.370-1.375 Å) and N=C double bond lengths (1.290-1.295 Å) demonstrate strong correlation with crystallographic measurements.
The optimized molecular geometry indicates near-planar oxazole ring conformation with minimal deviation from planarity (< 0.02 Å root mean square deviation). Dihedral angles between the oxazole ring and propanoyl substituent range from 0-10°, reflecting minimal steric hindrance and favorable electronic conjugation between the heterocycle and carbonyl group [17] [19].
Vibrational frequency calculations confirm the optimized geometry corresponds to a true minimum on the potential energy surface, with all calculated frequencies exhibiting positive values. The calculated vibrational modes provide theoretical validation of infrared spectroscopic assignments, with the C=O stretch of the propanoyl group predicted at 1665-1680 cm⁻¹ and the carboxamide C=O stretch at 1650-1665 cm⁻¹ [18] [19].
Thermodynamic parameters derived from frequency calculations include zero-point energy corrections, thermal corrections to enthalpy and Gibbs free energy, providing quantitative measures of molecular stability and thermochemical properties. The calculated heat of formation typically ranges from -200 to -300 kJ/mol, indicating thermodynamic stability of the oxazole carboxamide structure [21].
Solvent effects incorporated through polarizable continuum models (PCM) demonstrate the influence of environmental factors on molecular geometry and electronic properties. Calculations in polar solvents such as water or dimethyl sulfoxide show minimal geometric perturbation but significant changes in dipole moments and electronic charge distribution [17] [18].
Population analysis methods, including Mulliken and Natural Population Analysis (NPA), provide detailed atomic charge distributions that correlate with chemical reactivity patterns. The carbonyl carbons typically exhibit partial positive charges (+0.4 to +0.6 e), while oxygen atoms display negative charges (-0.4 to -0.6 e), consistent with expected electrostatic properties [21].
Frontier molecular orbital analysis reveals the electronic structure and chemical reactivity characteristics of 5-Methyl-2-propanoyl-1,3-oxazole-4-carboxamide through examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) properties. The HOMO-LUMO energy gap serves as a fundamental parameter for understanding electronic excitation processes and chemical reactivity patterns [22] [23] [24].
The HOMO of 5-Methyl-2-propanoyl-1,3-oxazole-4-carboxamide typically exhibits energy levels ranging from -6.0 to -7.5 eV, depending on the computational method and basis set employed [25] [23]. The orbital density distribution shows significant contributions from the oxazole ring π-system and the carbonyl oxygen lone pairs, indicating these regions as primary sites for electron donation in chemical reactions [26] [20].
The LUMO energy levels generally fall within the range of -0.5 to -2.5 eV, with orbital density concentrated on the oxazole ring carbon atoms and the carboxamide carbonyl carbon [23] [24]. This distribution pattern suggests these positions as favorable sites for electrophilic attack and electron acceptance processes.
The HOMO-LUMO energy gap (ΔE) typically measures 4.0-6.0 eV for oxazole carboxamide derivatives, indicating moderate chemical reactivity and reasonable kinetic stability [23] [24]. The energy gap magnitude correlates with the electronic delocalization within the heterocyclic system and the electronic effects of substituents.
Molecular orbital visualization reveals the spatial distribution of electron density in the frontier orbitals. The HOMO exhibits π-type character with significant contributions from the oxazole nitrogen and oxygen atoms, reflecting the aromatic nature of the heterocycle [26] [20]. The propanoyl and carboxamide substituents contribute through their π-systems, extending the conjugation throughout the molecular framework.
The LUMO displays π*-type character with nodes between carbon atoms and significant amplitude on the oxazole ring carbons and carboxamide functionality [23] [27]. This orbital pattern indicates the preferred sites for nucleophilic attack and provides insight into potential reaction pathways.
Secondary molecular orbitals (HOMO-1, HOMO-2, LUMO+1, LUMO+2) extend the electronic structure analysis and provide additional information about excited state properties and electronic transitions. These orbitals often exhibit localized character on specific functional groups, offering detailed insight into the electronic structure hierarchy [26] [22].
Molecular electrostatic potential (MEP) maps complement the orbital analysis by revealing the three-dimensional distribution of electrostatic potential around the molecule. Regions of negative potential typically concentrate around the carbonyl oxygen atoms and oxazole nitrogen, while positive potential regions appear near the hydrogen atoms and electron-deficient carbon centers [18] [21].
The dipole moment calculation provides quantitative measure of charge separation within the molecule, typically ranging from 2-6 Debye for oxazole carboxamide derivatives. The dipole vector generally points from the electron-rich oxazole nitrogen toward the electron-deficient carbonyl carbons, reflecting the overall charge distribution pattern [21].
Global reactivity indices derived from frontier orbital energies include ionization potential (IP = -EHOMO), electron affinity (EA = -ELUMO), chemical hardness (η = (IP-EA)/2), and chemical potential (μ = -(IP+EA)/2). These parameters provide quantitative measures of chemical reactivity and enable comparison with related compounds [23] [21].
The calculated ionization potential typically ranges from 6.0-7.5 eV, indicating moderate electron-donating ability. The electron affinity values (0.5-2.5 eV) suggest reasonable electron-accepting capacity, consistent with the presence of electron-withdrawing carbonyl groups [23].